Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Overview
Description
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a chemical compound with the molecular formula C10H11BrN2O4 . It has a molecular weight of 303.11 .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is 1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate has a molecular weight of 303.11 . Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Efficient Synthesis Techniques
A study by Altowyan et al. (2022) outlines an efficient synthesis of ethyl-2-(4-aminophenoxy) acetate, a precursor for dual hypoglycemic agents. This synthesis involves alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction, showcasing a direct application of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate in pharmaceutical precursor synthesis. The study emphasizes the simplicity and high yield of the process, supported by X-ray crystal structure determination and Hirshfeld surface analysis to understand non-covalent interactions within the molecule (Altowyan et al., 2022).
Applications in Liquid Crystalline Materials
Research by Hosseini et al. (2013) demonstrates the synthesis of azobenzene-functionalized liquid crystalline polyindole derivatives with Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate analogues. These derivatives exhibit liquid crystalline behavior and photoresponsive properties, highlighting the potential of Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate in the development of novel optical materials. The study provides comprehensive characterization of the LC behavior and the electrical conductivity of these polymers, underscoring their utility in advanced material sciences (Hosseini et al., 2013).
Enantioselective Resolutions
A study by Ali et al. (2016) focuses on the enantiomeric resolution of compounds structurally related to Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate. Using Chiralpak IA column chromatography, the research delineates a method for separating stereoisomers, indicating the compound's relevance in stereochemical studies. The findings showcase the ability to determine chiral recognition mechanisms, which are critical for developing pharmacologically active agents with precise enantioselective properties (Ali et al., 2016).
Synthesis of Bioactive Compounds
Trstenjak et al. (2013) describe the synthesis of methyl and ethyl N-(4-nitrophenyl)-2-oxomorpholine-3-carboxylate via rhodium(II) acetate catalyzed carbene insertion. This research highlights the compound's utility in creating building blocks for pharmaceutical interest, further emphasizing its role in the synthesis of bioactive compounds (Trstenjak et al., 2013).
properties
IUPAC Name |
ethyl 2-(4-bromo-2-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOABNWNPCOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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